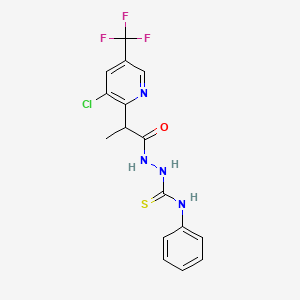
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide is a chemically complex compound. It presents unique characteristics that make it interesting for various scientific fields, including chemistry and medicine. The combination of chlorine, trifluoromethyl, and phenyl groups within its structure provides a versatile basis for research and application.
准备方法
Synthetic Routes and Reaction Conditions
To prepare 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide, a multi-step synthesis process is usually employed. One common method begins with the synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridine. The subsequent steps involve:
Introduction of the propanoyl group under controlled conditions.
Coupling with N-phenylhydrazinecarbothioamide under specific temperature and pH to ensure correct addition and stability.
Industrial Production Methods
Industrial production typically scales up these processes with optimized conditions to ensure higher yields and purity. These might include the use of automated reactors for precise temperature and pH control, and continuous flow methods to maintain a steady supply of reagents and efficient reaction times.
化学反应分析
Types of Reactions
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, it may form corresponding sulfoxides or sulfones.
Reduction: Employing reducing agents, this compound can yield different reduction products depending on the conditions.
Substitution: Halogens within the compound can be replaced by other groups using appropriate nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Common reagents involve lithium aluminium hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.
Substitution: Employs reagents like sodium azide or thiolates for nucleophilic substitution.
Major Products Formed
Products vary depending on the reaction type. For instance:
Oxidation: May result in sulfoxide derivatives.
Reduction: Can yield alcohol derivatives or amine derivatives based on reaction conditions.
Substitution: Results in new derivatives where halogens are replaced by other functional groups like azides or thiols.
科学研究应用
Chemistry
In the realm of chemistry, this compound is studied for its reactivity and stability
Biology and Medicine
Medically, the compound’s unique groups are investigated for potential therapeutic properties, particularly in designing new pharmaceuticals targeting specific proteins or pathways. Its pyridine and hydrazine structures are of particular interest in designing molecules for enzyme inhibition.
Industry
Industrially, it's explored for use in materials science, particularly in creating compounds with specific desired properties, like enhanced resistance to chemical degradation or improved stability.
作用机制
This compound exerts its effects mainly through interactions at a molecular level, targeting specific enzymes or pathways. The trifluoromethyl and chlorine groups play crucial roles in binding interactions, while the phenyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability.
相似化合物的比较
When compared to similar compounds, 2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide stands out due to its unique combination of functional groups.
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl structure.
N-Phenylhydrazinecarbothioamide: Shares the hydrazinecarbothioamide structure.
Propanoyl derivatives: Compounds with similar propanoyl groups.
Conclusion
This compound offers a rich tapestry of chemical and physical properties that lend themselves to diverse scientific applications. From synthetic versatility to potential therapeutic uses, this compound represents an exciting frontier for discovery and innovation.
属性
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUWGBQNKMIJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
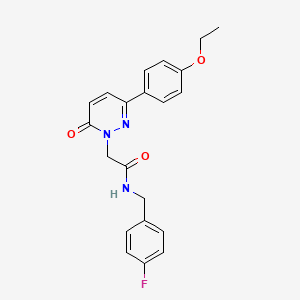
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)
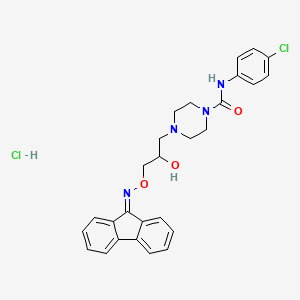
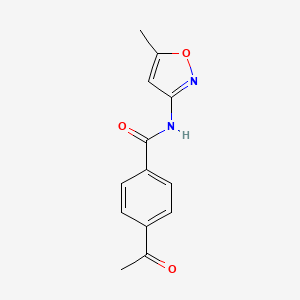
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)
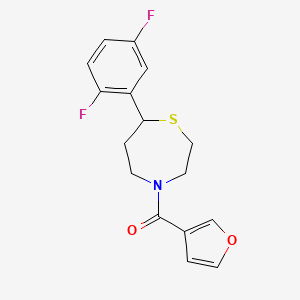
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)
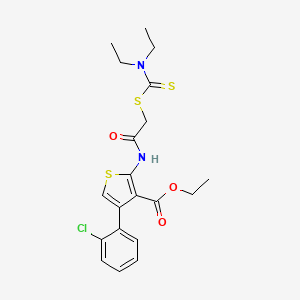
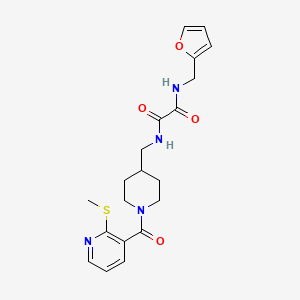

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2724799.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2724802.png)
![N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724803.png)
